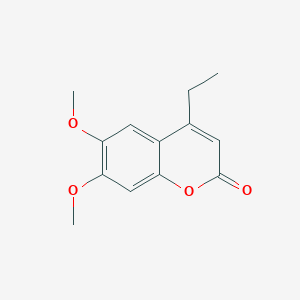

6,7-二甲氧基-4-乙基香豆素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dimethoxy-4-ethylcoumarin is a synthetic compound that belongs to the coumarin family . It has the empirical formula C13H14O4 and a molecular weight of 234.25 .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, has attracted the attention of many research groups . The Pechmann coumarin synthesis method is commonly used, which involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-ethylcoumarin is represented by the SMILES stringCCC1=CC(=O)Oc2cc(OC)c(OC)cc12 . This indicates that the molecule contains a coumarin core structure with ethyl and methoxy substituents. Physical And Chemical Properties Analysis

6,7-Dimethoxy-4-ethylcoumarin is a solid substance . Its empirical formula is C13H14O4, and it has a molecular weight of 234.25 .科学研究应用

Fluorescent Probes

Many coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, have good biological activity and application value in fluorescent probes . The unique stability of the coumarin motif and the strong fluorescence of their derivatives make them valuable in this field .

Dyes and Optical Materials

Coumarin derivatives are also used in dyes and optical materials due to their strong fluorescence . The α,β-unsaturated lipid structure in coumarin leads to this strong fluorescence .

Anticoagulant Activity

Some coumarin derivatives have been used as anticoagulants, such as warfarin and dicoumarol . These compounds have been intensively screened for different biological properties .

Anti-inflammatory Activity

Coumarin derivatives have been tested for anti-inflammatory activity . This makes them potentially useful in the treatment of conditions involving inflammation .

Anticancer Activity

Many coumarin derivatives have been tested for anticancer activity . For example, Novobiocin can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .

Anti-HIV Activity

Some coumarin derivatives have been tested for anti-HIV activity . This research could potentially lead to new treatments for HIV .

Antibacterial Activity

Coumarin derivatives have been tested for antibacterial activity . For example, 7-Hydroxymethyl carbamate is being studied as a new antibacterial drug .

Antioxidant Activity

Coumarin derivatives have been tested for antioxidant activity . This research could potentially lead to new treatments for conditions caused by oxidative stress .

安全和危害

未来方向

The synthesis and application of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, continue to be an active area of research due to their biological activity and application value in fluorescent probes . Future research may focus on optimizing synthesis conditions and exploring new applications for these compounds .

作用机制

Target of Action

Coumarin derivatives, which include 6,7-dimethoxy-4-ethylcoumarin, have been shown to have various physiological functions . They have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .

Mode of Action

It is known that coumarin derivatives play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .

Biochemical Pathways

Coumarin derivatives have been shown to influence various metabolic pathways . For instance, 6,7-Dihydroxy-4-methylcoumarin, a derivative of esculetin, has been shown to reduce the phosphorylation of ERK and p38-MAPK .

Pharmacokinetics

It is known that hepatic injury can significantly influence the pharmacokinetics of 6,7-dimethoxycoumarin . The absorption and distribution process was accelerated in liver injured rats, but the metabolism and elimination process was slowed .

Result of Action

It is known that coumarin derivatives have various physiological functions . For instance, 6,7-Dihydroxy-4-methylcoumarin has been shown to significantly reduce NO levels and PGE2 expression without inducing cytotoxicity .

Action Environment

It is known that coumarin derivatives have a unique stability , which suggests that they may be relatively stable under various environmental conditions.

属性

IUPAC Name |

4-ethyl-6,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNPGHAGVLUKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-ethylcoumarin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)